![molecular formula C12H22N2O3 B1488163 (3,4-Dimethoxypyrrolidin-1-yl)(piperidin-2-yl)methanone CAS No. 1967203-05-9](/img/structure/B1488163.png)
(3,4-Dimethoxypyrrolidin-1-yl)(piperidin-2-yl)methanone
Overview
Description
3,4-Dimethoxypyrrolidin-1-yl)(piperidin-2-yl)methanone, also known as DMPM, is an organic compound that has become increasingly popular in the scientific research community due to its wide range of applications. It is an important building block in the synthesis of many compounds, and its physiological and biochemical effects have been studied extensively.
Scientific Research Applications
Synthesis Techniques and Characterization
Research on the synthesis and characterization of compounds structurally related to (3,4-Dimethoxypyrrolidin-1-yl)(piperidin-2-yl)methanone has provided insights into methodologies and properties beneficial for scientific advancements. The synthesis of related compounds, such as [1-(2, 5-Dichloro-benzenesulfonyl)-piperidin-4-yl]-(2,4-difluoro-phenyl)-methanone oxime, demonstrates the use of substitution reactions and the characterization through spectroscopic techniques and single crystal X-ray diffraction studies. This compound exhibits inter and intramolecular hydrogen bonds and C—Cl···π and π···π interactions, showcasing the complex structural features that can be analyzed for related chemicals (Karthik et al., 2021).
Antimicrobial Activity
The antimicrobial properties of compounds closely related to the target compound are of significant interest. Synthesis of 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives has led to the discovery of compounds with good antimicrobial activity against pathogenic bacterial and fungal strains. This highlights the potential therapeutic applications of these compounds in combating infections (Mallesha & Mohana, 2014).
Structural and Theoretical Studies
Theoretical calculations and structural studies offer profound insights into the physical and chemical properties of these compounds. For instance, the structural confirmation via X-ray diffraction and the evaluation of thermal properties through thermogravimetric analysis provide a basis for understanding the stability and reactivity of the compound. Density functional theory (DFT) calculations aid in optimizing structural coordinates, evaluating the HOMO-LUMO energy gap, and identifying reactive sites on the molecular surface, which are crucial for designing compounds with desired properties (Karthik et al., 2021).
properties
IUPAC Name |
(3,4-dimethoxypyrrolidin-1-yl)-piperidin-2-ylmethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-16-10-7-14(8-11(10)17-2)12(15)9-5-3-4-6-13-9/h9-11,13H,3-8H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIDPJXKYMZFKFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(CC1OC)C(=O)C2CCCCN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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